
5-(2,4-dioxo-1-(2-oxo-2-((4-phenylbutan-2-yl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Description
Synthesis Analysis
The synthesis of complex quinazolinone derivatives, akin to the compound , typically involves multi-step reaction sequences. For instance, Dangi et al. (2010) describe a process involving the condensation of ethyl acetoacetate, various araldeliydes, and ammonia, followed by several steps to yield bis-N-(4-oxo-2-phenylquinazolin-3(4H)-ylcarboxamides, which are structurally related to the target compound. These steps demonstrate the intricate methodologies required to synthesize such compounds, involving esterification, hydrazinolysis, and final condensation reactions (Dangi, Hussain, Sain, & Talesara, 2010).
Scientific Research Applications
Synthesis and Antimicrobial Activities
- The synthesis and evaluation of antimicrobial activities of related triazole derivatives have been explored. For instance, Bektaş et al. (2007) in their study synthesized various 1,2,4-triazole derivatives demonstrating good to moderate activities against test microorganisms (Bektaş et al., 2007).
Anticancer and Antimicrobial Properties
- New quinazoline compounds were synthesized and characterized for potential antimicrobial agents. Desai et al. (2007) reported compounds exhibiting antibacterial and antifungal activities against various pathogens (Desai, Shihora, & Moradia, 2007).
Synthesis and Characterization in Organic Chemistry
- Studies focused on the synthesis and characterization of derivatives for pharmaceutical research, such as the work by Berber (2022), which emphasizes the role of the reaction medium in organic synthesis and pharmaceutical research (Berber, 2022).
Potential in Neurokinin-1 Receptor Antagonism
- Research by Harrison et al. (2001) discussed an orally active, water-soluble neurokinin-1 receptor antagonist suitable for clinical administration, highlighting the relevance in medical chemistry (Harrison et al., 2001).
Impact on Cellular Processes
- Several studies have explored how different chemical compounds impact cellular processes, such as the synthesis and evaluation of novel diethyl derivatives for potential anticancer agents by Fang et al. (2016), showing promising antitumor activities (Fang et al., 2016).
properties
IUPAC Name |
5-[2,4-dioxo-1-[2-oxo-2-(4-phenylbutan-2-ylamino)ethyl]quinazolin-3-yl]-N-propan-2-ylpentanamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H36N4O4/c1-20(2)29-25(33)15-9-10-18-31-27(35)23-13-7-8-14-24(23)32(28(31)36)19-26(34)30-21(3)16-17-22-11-5-4-6-12-22/h4-8,11-14,20-21H,9-10,15-19H2,1-3H3,(H,29,33)(H,30,34) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
GWLGFWFGNXWVKG-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)NC(=O)CCCCN1C(=O)C2=CC=CC=C2N(C1=O)CC(=O)NC(C)CCC3=CC=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H36N4O4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
492.6 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2,4-dioxo-1-(2-oxo-2-((4-phenylbutan-2-yl)amino)ethyl)-1,2-dihydroquinazolin-3(4H)-yl)-N-isopropylpentanamide | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

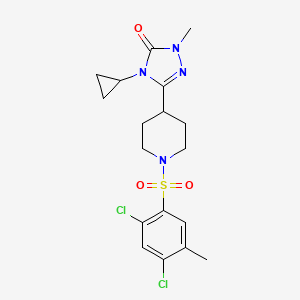
![2-[1-(9H-Fluoren-9-ylmethoxycarbonyl)piperidin-4-yl]-2-(3-methylphenyl)acetic acid](/img/structure/B2495743.png)
![1-{8-benzoyl-2H,3H-[1,4]dioxino[2,3-g]quinolin-9-yl}-4-benzylpiperazine hydrochloride](/img/structure/B2495744.png)
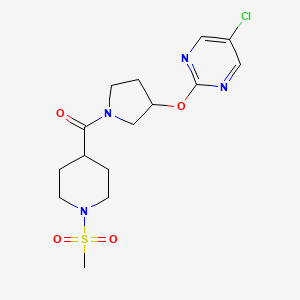
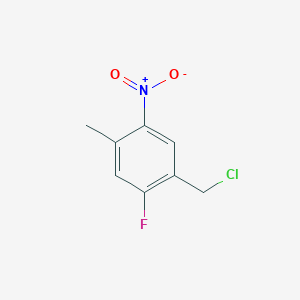
![N-(1-cyano-1-cyclopropylethyl)-2-[3-[(pyridin-2-ylamino)methyl]pyrrolidin-1-yl]acetamide](/img/structure/B2495748.png)
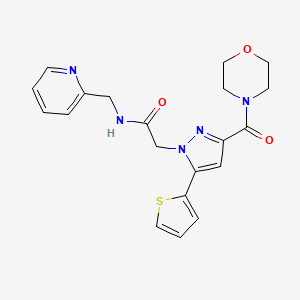
![N-(2,4-difluorophenyl)-2-(7-(furan-2-yl)-2-morpholino-4-oxothiazolo[4,5-d]pyridazin-5(4H)-yl)acetamide](/img/structure/B2495751.png)
![4-[cyclohexyl(methyl)sulfamoyl]-N-(4,7-dimethyl-1,3-benzothiazol-2-yl)benzamide](/img/structure/B2495753.png)
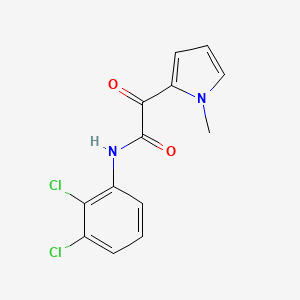
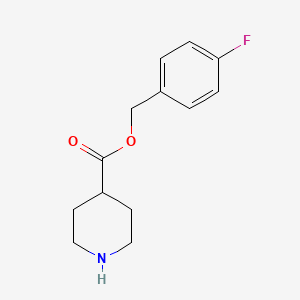


amino}acetamide](/img/structure/B2495761.png)